STING modulator-3
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Overview
Description
STING modulator-3 is a compound known for its inhibitory action on the stimulator of interferon genes (STING) pathway. It specifically targets R232 STING with a Ki value of 43.1 nM in scintillation proximity assays . Despite its inhibitory action on R232 STING, it does not affect IRF-3 activation or TNF-β induction in THP-1 cells .
Preparation Methods
The preparation of STING modulator-3 involves several steps. One method includes taking 50 μL of DMSO main solution, adding 300 μL PEG300, mixing well and clarifying, then adding 50 μL Tween 80, mixing well and clarifying, and finally adding 600 μL ddH2O, mixing well and clarifying . Another method involves the synthesis of imidazole derivatives as STING modulators .
Chemical Reactions Analysis
STING modulator-3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced using common reducing agents.
Substitution: It can undergo substitution reactions with appropriate reagents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
STING modulator-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in:
Cancer Immunotherapy: It plays a crucial role in modulating the immune response against tumors.
Inflammatory Diseases: It is used to treat STING-related inflammatory diseases by inhibiting STING activation.
Drug Development: It serves as a lead compound for developing new therapeutics targeting the STING pathway.
Mechanism of Action
STING modulator-3 exerts its effects by inhibiting the STING pathway. It binds to R232 STING, preventing its activation and subsequent signaling. This inhibition blocks the phosphorylation of the transcription factor IRF3, thereby reducing the expression of type I interferon genes . The molecular targets involved include STING, IRF3, and various cytokines.
Comparison with Similar Compounds
STING modulator-3 is unique compared to other STING inhibitors due to its specific targeting of R232 STING and its lack of effect on IRF-3 activation and TNF-β induction . Similar compounds include:
cGAMP: A natural ligand for STING that activates the pathway.
diABZI: A synthetic STING agonist that modulates STING conformation.
Thiazolecarboxamide derivatives: These compounds inhibit STING signaling and suppress immune-inflammatory cytokine levels.
This compound stands out due to its high specificity and potency in inhibiting R232 STING.
Properties
Molecular Formula |
C18H17N9O |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[4-[2-(cyanomethyl)-5-methylpyrazol-3-yl]-1-methylimidazol-2-yl]-1-methylpyrazolo[4,3-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C18H17N9O/c1-10-6-15(27(24-10)5-4-19)13-9-25(2)18(23-13)16-11-8-21-26(3)14(11)7-12(22-16)17(20)28/h6-9H,5H2,1-3H3,(H2,20,28) |
InChI Key |
FABUXAHVXJIHGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2=CN(C(=N2)C3=C4C=NN(C4=CC(=N3)C(=O)N)C)C)CC#N |
Origin of Product |
United States |
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